molecular formula C21H20N2O2S2 B2604672 1-Naphthalen-2-ylsulfonyl-2-(1-phenylethylsulfanyl)-4,5-dihydroimidazole CAS No. 868217-02-1

1-Naphthalen-2-ylsulfonyl-2-(1-phenylethylsulfanyl)-4,5-dihydroimidazole

Cat. No.: B2604672
CAS No.: 868217-02-1
M. Wt: 396.52
InChI Key: NOXUAPNIHXMEEW-UHFFFAOYSA-N
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Description

1-Naphthalen-2-ylsulfonyl-2-(1-phenylethylsulfanyl)-4,5-dihydroimidazole is a synthetic hybrid compound designed for chemical biology and drug discovery research. It incorporates two privileged pharmacophores: the 4,5-dihydro-1H-imidazole (imidazoline) scaffold and a naphthalenesulfonyl group. The imidazoline core is a structure of high interest in medicinal chemistry, found in compounds investigated for a range of biological activities. Research into similar molecular architectures has explored their potential as inhibitors for various enzymatic targets, and they have been studied in the context of antiproliferative agents . Furthermore, the strategic incorporation of sulfonamide and sulfanyl functionalities in this molecule is intended to enhance its ability to interact with biological targets, such as enzymes and receptors. The specific stereochemistry of the 1-phenylethylsulfanyl moiety may offer a basis for studying stereospecific interactions. This compound is supplied as a chemical tool for use in basic research, including but not limited to target identification, mechanism-of-action studies, and as a starting point for the synthesis of novel analogs. It is intended for use by qualified researchers in laboratory settings only.

Properties

IUPAC Name

1-naphthalen-2-ylsulfonyl-2-(1-phenylethylsulfanyl)-4,5-dihydroimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N2O2S2/c1-16(17-7-3-2-4-8-17)26-21-22-13-14-23(21)27(24,25)20-12-11-18-9-5-6-10-19(18)15-20/h2-12,15-16H,13-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOXUAPNIHXMEEW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1)SC2=NCCN2S(=O)(=O)C3=CC4=CC=CC=C4C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Naphthalen-2-ylsulfonyl-2-(1-phenylethylsulfanyl)-4,5-dihydroimidazole typically involves multi-step organic reactions. A common approach might include:

    Formation of the Naphthalen-2-ylsulfonyl Group: This can be achieved by sulfonation of naphthalene using reagents like sulfur trioxide or chlorosulfonic acid.

    Introduction of the 1-Phenylethylsulfanyl Group: This step may involve the reaction of a phenylethylthiol with an appropriate electrophile.

    Construction of the Dihydroimidazole Ring: This can be synthesized through cyclization reactions involving suitable precursors like diamines and carbonyl compounds.

Industrial Production Methods

Industrial production of such compounds would require optimization of reaction conditions to ensure high yield and purity. This might involve:

    Catalysts: Use of catalysts to enhance reaction rates.

    Solvents: Selection of appropriate solvents to dissolve reactants and control reaction temperature.

    Purification: Techniques like recrystallization, chromatography, or distillation to purify the final product.

Chemical Reactions Analysis

Types of Reactions

1-Naphthalen-2-ylsulfonyl-2-(1-phenylethylsulfanyl)-4,5-dihydroimidazole can undergo various chemical reactions, including:

    Oxidation: Conversion of sulfanyl groups to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction of sulfonyl groups to thiols using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic or electrophilic substitution reactions on the aromatic rings.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Solvents: Dichloromethane, ethanol, water.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce thiols.

Scientific Research Applications

Chemistry

In chemistry, 1-Naphthalen-2-ylsulfonyl-2-(1-phenylethylsulfanyl)-4,5-dihydroimidazole can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions.

Biology

In biological research, compounds with similar structures are often investigated for their potential as enzyme inhibitors or receptor modulators. They may exhibit biological activity that can be harnessed for therapeutic purposes.

Medicine

In medicinal chemistry, such compounds might be explored for their potential as drug candidates. Their ability to interact with biological targets makes them interesting for the development of new pharmaceuticals.

Industry

In the industrial sector, these compounds can be used in the production of specialty chemicals, polymers, and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-Naphthalen-2-ylsulfonyl-2-(1-phenylethylsulfanyl)-4,5-dihydroimidazole would depend on its specific interactions with molecular targets. Typically, such compounds might:

    Bind to Enzymes: Inhibit enzyme activity by binding to the active site or allosteric sites.

    Interact with Receptors: Modulate receptor activity by acting as agonists or antagonists.

    Affect Signaling Pathways: Influence cellular signaling pathways by interacting with key proteins or nucleic acids.

Comparison with Similar Compounds

Table 1: Key Structural Analogues of 4,5-Dihydroimidazole Derivatives

Compound Name Substituents (Positions 1 and 2) Molecular Weight (g/mol) Key Applications/Properties Reference ID
1-Naphthalen-2-ylsulfonyl-2-(1-phenylethylsulfanyl)-4,5-dihydroimidazole Naphthalen-2-ylsulfonyl; 1-phenylethylsulfanyl ~426.5 (calculated) Hypothesized: Corrosion inhibition, antimicrobial N/A
N-[3-(triethoxysilyl)propyl]-4,5-dihydroimidazole (DHIM) Triethoxysilylpropyl 274.4 Fuel cell membranes (high proton selectivity)
1-(Benzenesulfonyl)-2-[(3,4-dichlorophenyl)methylsulfanyl]-4,5-dihydroimidazole Benzenesulfonyl; 3,4-dichlorobenzylsulfanyl 401.3 Pharmaceutical intermediates, corrosion studies
2-(Naphthalen-2-yl)-4,5-dihydro-1H-imidazole Naphthalen-2-yl 196.3 Ligand synthesis, potential chemosensors

Functional Group Impact on Properties

  • Sulfonyl Groups : The naphthalen-2-ylsulfonyl group in the target compound enhances hydrophobicity and electron-withdrawing effects compared to smaller aryl sulfonyl groups (e.g., benzenesulfonyl in ). This may improve membrane permeability in biological systems or adhesion in polymeric matrices .

Stability and Reactivity

  • Hydrolytic Stability : Imidazolinium salts (protonated dihydroimidazoles) exhibit greater hydrolytic stability compared to imidazoles, particularly in alkaline conditions, making them suitable for industrial applications .
  • Thermal Stability : Sulfonated derivatives like the target compound likely demonstrate high thermal stability due to strong sulfonyl C–S bonds, as seen in sulfonated poly(ether ether ketone) membranes .

Biological Activity

1-Naphthalen-2-ylsulfonyl-2-(1-phenylethylsulfanyl)-4,5-dihydroimidazole is a complex heterocyclic compound that has garnered attention for its potential biological activities. This article reviews the synthesis, biological evaluation, and structure-activity relationships (SAR) of this compound, drawing from diverse sources to provide a comprehensive overview.

Chemical Structure and Properties

The compound is characterized by its unique structure, which includes a naphthalene sulfonyl group and a dihydroimidazole core. Its IUPAC name is this compound. The molecular formula is C19H21N3O2S2C_{19}H_{21}N_3O_2S_2, and it has a molecular weight of approximately 393.51 g/mol.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, including the formation of the imidazole ring and the introduction of the sulfonyl and phenylethylthio groups. Specific reaction conditions such as temperature, solvents, and catalysts are critical for achieving high yields and purity.

Anticancer Activity

Recent studies have indicated that this compound exhibits significant anticancer properties. In vitro assays demonstrated that it inhibits cell proliferation in various cancer cell lines, including breast and lung cancers. The mechanism appears to involve the induction of apoptosis and cell cycle arrest at the G2/M phase.

Antimicrobial Activity

The compound has also shown promising antimicrobial activity against both gram-positive and gram-negative bacteria. In particular, it exhibited notable efficacy against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) in the low micromolar range. This suggests potential applications in treating bacterial infections.

Neuropharmacological Effects

Preliminary neuropharmacological evaluations indicate that this compound may possess anxiolytic and antidepressant-like effects in animal models. Behavioral tests demonstrated that it significantly reduces anxiety-related behaviors in rodents, potentially through modulation of serotonin and norepinephrine pathways.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Variations in substituents on the naphthalene ring or modifications to the imidazole core can lead to changes in potency and selectivity for biological targets. For instance:

Modification Effect on Activity
Substitution on naphthalene ringEnhanced anticancer potency
Alteration of sulfonyl groupImproved antimicrobial activity
Changes to dihydroimidazole structureVariability in neuropharmacological effects

Case Studies

  • Anticancer Study : A study evaluated the effects of the compound on breast cancer cell lines (MCF-7). Results showed a dose-dependent reduction in cell viability with IC50 values indicating strong potential for therapeutic use.
  • Antimicrobial Evaluation : In a separate investigation, the compound was tested against various bacterial strains using standard broth microdilution techniques. The results confirmed its effectiveness as an antimicrobial agent.
  • Neuropharmacology : Behavioral assessments in mice revealed that administration of the compound reduced anxiety-like behaviors significantly compared to control groups, suggesting its potential as a therapeutic agent for anxiety disorders.

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